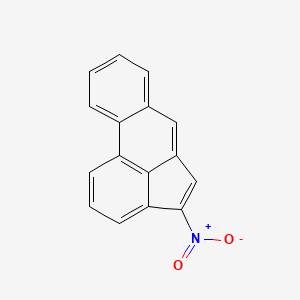

4-Nitroacephenanthrylene

Description

4-Nitroacephenanthrylene is a nitro-substituted derivative of acephenanthrylene, a polycyclic aromatic hydrocarbon (PAH) composed of fused benzene rings. While direct structural data for 4-nitroacephenanthrylene is absent in the provided evidence, its identity can be inferred from analogous compounds. Acephenanthrylene derivatives, such as Benz[e]acephenanthrylene (CAS 243-46-9), are characterized by their planar, conjugated aromatic systems . The addition of a nitro (-NO₂) group at the 4-position likely enhances electron-withdrawing effects, influencing reactivity, solubility, and environmental persistence.

Properties

CAS No. |

114790-07-7 |

|---|---|

Molecular Formula |

C16H9NO2 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

4-nitroacephenanthrylene |

InChI |

InChI=1S/C16H9NO2/c18-17(19)15-9-11-8-10-4-1-2-5-12(10)13-6-3-7-14(15)16(11)13/h1-9H |

InChI Key |

PQMWYFDULPYZLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C3=C4C(=CC=C3)C(=CC4=CC2=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitroacephenanthrylene typically involves multiple steps, starting with the cyclization of 4-(5-acenapthenyl)butyric acid. The process includes nitration reactions where a nitro group is introduced into the acephenanthrylene structure .

Industrial Production Methods: While specific industrial production methods for 4-Nitroacephenanthrylene are not extensively documented, the general approach involves controlled nitration reactions under specific temperature and pressure conditions to ensure the desired product yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitroacephenanthrylene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, hydrogen with a catalyst.

Substitution: Various electrophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or quinones.

Reduction: Formation of 4-aminoacephenanthrylene.

Substitution: Formation of various substituted acephenanthrylene derivatives.

Scientific Research Applications

4-Nitroacephenanthrylene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Nitroacephenanthrylene involves its interaction with various molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its interactions with enzymes and other biomolecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Differences :

- Solubility: 4-Nitrophenol is highly water-soluble due to its polar hydroxyl group, whereas 4-nitroacephenanthrylene’s extended aromatic system likely renders it hydrophobic .

- Reactivity : Nitrochalcone’s α,β-unsaturated ketone moiety enables conjugate addition reactions, unlike nitro-PAHs, which undergo electrophilic substitution or reduction .

- Environmental Persistence : Nitro-PAHs like 4-nitroacephenanthrylene are more resistant to degradation than simpler nitroaromatics (e.g., nitrobenzene) due to their fused-ring stability .

Spectroscopic and Analytical Profiles

Nitro-PAHs are characterized using UV-Vis, FTIR, and mass spectrometry:

- UV-Vis : Nitro groups induce strong absorbance in the 300–400 nm range, as seen in 4-nitrochalcone .

- Chromatography : EPA Method 625, used for PAHs like chrysene and pyrene, is likely applicable for 4-nitroacephenanthrylene detection in environmental samples .

Toxicity and Environmental Impact

- 4-Nitrophenol: Acute toxicity (LD₅₀: 250 mg/kg in rats) due to metabolic disruption .

- Nitro-PAHs: Exhibit mutagenicity via metabolic activation to aryl nitrenium ions. For example, 1-nitropyrene is a known carcinogen .

- 4-Nitroacephenanthrylene : Expected to bioaccumulate in soil and sediment, similar to benzo[a]pyrene derivatives, posing long-term ecological risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.